molecular formula C11H15NO2 B1431225 3-[Methyl(phenyl)amino]butanoic acid CAS No. 1211490-06-0

3-[Methyl(phenyl)amino]butanoic acid

Cat. No. B1431225
M. Wt: 193.24 g/mol
InChI Key: BMXGUFVPBJTCCX-UHFFFAOYSA-N
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Description

3-[Methyl(phenyl)amino]butanoic acid is a complex organic compound. It’s important to note that the exact compound you’re asking about may not be directly available in the literature, but we can analyze similar compounds and their properties .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, N-substituted derivatives of β-aminobutyric acid can be synthesized by direct aza-Michael addition of amines to crotonic acid . The protocol involves simple mixing or grinding the reactants at room temperature .


Molecular Structure Analysis

The molecular structure of a compound is crucial in understanding its properties and reactivity. The exact structure of 3-[Methyl(phenyl)amino]butanoic acid is not directly available, but similar compounds have been analyzed .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For example, 3-Methylbutanoic acid reacts as a typical carboxylic acid: it can form amide, ester, anhydride, and chloride derivatives . The acid has been used to synthesize β-hydroxyisovaleric acid via microbial oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are essential for understanding its behavior and potential applications. For similar compounds, properties such as molecular weight, density, melting point, boiling point, and acidity have been reported .

Safety And Hazards

Understanding the safety and hazards of a compound is crucial for its handling and use. While specific safety data for 3-[Methyl(phenyl)amino]butanoic acid is not directly available, similar compounds have been studied .

Future Directions

The future directions for the study and application of 3-[Methyl(phenyl)amino]butanoic acid could involve further exploration of its synthesis, properties, and potential uses. This could include the development of new synthetic methods, the discovery of novel reactions, and the investigation of its biological activity .

properties

IUPAC Name

3-(N-methylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(8-11(13)14)12(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXGUFVPBJTCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(phenyl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SI Bhat, DR Trivedi - Environmental chemistry letters, 2013 - Springer
Green chemistry is gaining increasing interest due to the growing awareness of the chemical community for sustainable development. Green chemistry solutions include synthesis …
Number of citations: 14 link.springer.com
SI Bhat - 2014 - idr.nitk.ac.in
The toxicity and volatile nature of organic solvents that are widely used in huge amounts for chemical transformations have posed a serious threat to the environment. With the growing …
Number of citations: 3 idr.nitk.ac.in

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